Inhibition of Carboxylesterase: A Potency Differentiator vs. STEP Inhibition
This compound demonstrates selective enzyme inhibition. It inhibits Sus scrofa carboxylesterase with an IC50 of 473 nM [1], which is ~125-fold more potent than its inhibition of STEP (IC50 = 59,000 nM) under comparable assay conditions [2]. This contrasts with other analogs that may not show such a stark potency differential between these enzyme families.
| Evidence Dimension | Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 473 nM (Carboxylesterase); 59,000 nM (STEP) |
| Comparator Or Baseline | Compound's own activity against STEP |
| Quantified Difference | 125-fold greater potency against carboxylesterase |
| Conditions | Inhibition of Sus scrofa (pig) liver carboxylesterase using p-nitrophenyl acetate; Inhibition of STEP using p-nitrophenyl phosphate. |
Why This Matters
This selectivity profile is critical for researchers who need a tool compound to preferentially modulate carboxylesterase activity without significant off-target effects on STEP.
- [1] BindingDB. (n.d.). BDBM50412686 CHEMBL467450: 4-[5-(4-nitrophenyl)-2-furoyl]morpholine. View Source
- [2] BindingDB. (n.d.). BDBM50103449 CHEMBL3398248: 4-[5-(4-nitrophenyl)-2-furoyl]morpholine. View Source
